8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Lipophilicity Membrane permeability CNS drug design

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 916159-85-8) is a spirocyclic nitrile featuring a 1,4-dioxaspiro[4.5]decane core with a cyclopropylmethyl substituent at the 8-position. Its molecular formula is C13H19NO2 with a molecular weight of 221.30 g/mol.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 916159-85-8
Cat. No. B1456262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
CAS916159-85-8
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CC1CC2(CCC3(CC2)OCCO3)C#N
InChIInChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2
InChIKeyADFQRLFDDKIGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 916159-85-8): A Spirocyclic Nitrile Building Block for CNS-Oriented Medicinal Chemistry


8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 916159-85-8) is a spirocyclic nitrile featuring a 1,4-dioxaspiro[4.5]decane core with a cyclopropylmethyl substituent at the 8-position. Its molecular formula is C13H19NO2 with a molecular weight of 221.30 g/mol . The compound is supplied as a research chemical by multiple vendors at purity grades of 95% to ≥98% (NLT), with recommended storage at 2–8°C in sealed, dry conditions . Predicted physicochemical data indicate an ACD/LogP of 1.70, a topological polar surface area (TPSA) of 42 Ų, and three freely rotating bonds . The spirocyclic scaffold, combined with the cyclopropylmethyl group and the nitrile functionality, positions this compound as a conformationally distinct intermediate for constructing CNS-targeted drug candidates and opioid receptor modulators .

Why 8-Substituted 1,4-Dioxaspiro[4.5]decane-8-carbonitriles Are Not Interchangeable: The Cyclopropylmethyl Group Imposes Decisive Physicochemical and Conformational Shifts


Within the 1,4-dioxaspiro[4.5]decane-8-carbonitrile series, the choice of the C8 substituent governs lipophilicity, conformational degrees of freedom, and ultimately the compound's suitability for specific drug-design objectives. The unsubstituted parent (CAS 69947-09-7) carries an ACD/LogP of merely 0.26 and a single freely rotating bond , while the 8-methyl analog (CAS 914780-97-5) exhibits zero freely rotating bonds and a LogP of 1.59–1.83 . In contrast, the cyclopropylmethyl-substituted target compound (CAS 916159-85-8) delivers an ACD/LogP of 1.70 and up to three freely rotating bonds , placing it in a distinct property space. These differences mean that substituting one 8-substituted analog for another can sharply alter membrane permeability, binding-pocket adaptability, and metabolic susceptibility—parameters that are critical in CNS and GPCR-targeted programs. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural comparators.

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Comparator-Based Quantitative Differentiation Evidence


6.5-Fold Higher Predicted Lipophilicity (ACD/LogP) versus the Unsubstituted Parent 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The target compound exhibits a substantially higher predicted octanol–water partition coefficient (ACD/LogP = 1.70) compared to the unsubstituted parent 1,4-dioxaspiro[4.5]decane-8-carbonitrile (ACD/LogP = 0.26), representing an increase of 1.44 log units—equivalent to approximately 6.5-fold greater lipophilicity . Both values were generated by the ACD/Labs Percepta Platform v14.00, ensuring algorithmic consistency for this head-to-head comparison.

Lipophilicity Membrane permeability CNS drug design LogP prediction

3.2-Fold Higher Predicted Lipophilicity at Physiological pH (ACD/LogD pH 7.4) versus the Unsubstituted Parent

The target compound's predicted distribution coefficient at physiological pH (ACD/LogD pH 7.4 = 2.38) is 1.64 log units higher than that of the unsubstituted parent (ACD/LogD pH 7.4 = 0.74), corresponding to approximately 3.2-fold greater lipophilicity under biorelevant conditions . Both predictions originate from the same ACD/Labs Percepta Platform v14.00 algorithm, ensuring a valid direct comparison.

LogD pH-dependent lipophilicity Drug distribution ADME prediction

Conformational Flexibility Advantage: 3 Freely Rotating Bonds versus 0 in the 8-Methyl Analog and 1 in the Parent

The target compound possesses 3 freely rotating bonds (predicted by ACD/Labs), compared to 0 freely rotating bonds for the 8-methyl analog (CAS 914780-97-5, per Chemscene computational data) and 1 for the unsubstituted parent . The cyclopropylmethyl substituent introduces a methylene spacer between the cyclopropyl ring and the spirocyclic core, creating additional torsional degrees of freedom absent in the directly attached methyl or hydrogen substituents.

Conformational flexibility Freely rotating bonds Binding-pocket adaptation Ligand design

Cyclopropylmethyl Substituent: Class-Level Evidence for Enhanced Metabolic Stability and CNS Pharmacological Relevance

The cyclopropylmethyl group is a privileged substituent in medicinal chemistry, widely documented to improve metabolic stability by reducing oxidative metabolism at the benzylic/methylene position, increase biological activity, and enhance receptor selectivity—particularly for CNS targets including opioid receptors . The target compound is specifically described as being utilized in the preparation of CNS agents and opioid receptor modulators, leveraging the cyclopropylmethyl group's established ability to influence receptor selectivity and potency . In contrast, the unsubstituted parent and 8-methyl analog lack this pharmacologically validated substituent, making them less directly applicable to opioid and CNS-targeted lead optimization without additional synthetic elaboration.

Cyclopropylmethyl Metabolic stability CNS agents Opioid receptor Drug design

Procurement-Grade Flexibility: Purity Availability from 95% to ≥98% (NLT) Across Multiple Non-Captive Suppliers

The target compound is commercially available at multiple purity tiers from independent suppliers: 95% (Combi-Blocks, CymitQuimica) , ≥97% (Chemscene) , and ≥98% NLT (MolCore, with ISO-certified quality systems) . The unsubstituted parent (CAS 69947-09-7) is primarily offered at 97% purity (Bidepharm), while the 8-methyl analog is listed at 97% (Fluorochem, Chemscene). The availability of a 98% NLT grade for the target compound provides an option for applications requiring higher purity, such as late-stage functionalization in GMP-adjacent settings.

Purity grade Procurement Quality control Building block supply

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Late-Stage Functionalization of Lead Candidates Requiring Balanced LogD and Conformational Adaptability

The compound's ACD/LogD of 2.38 at pH 7.4 places it within the optimal range for blood–brain barrier penetration, while its 3 freely rotating bonds provide conformational flexibility to engage diverse CNS target pockets . In contrast, the 8-methyl analog (LogP ~1.6–1.8, zero freely rotating bonds) is too rigid for targets requiring induced-fit binding. Medicinal chemistry teams optimizing CNS leads can use this building block to introduce the spirocyclic nitrile core with the cyclopropylmethyl group pre-installed, bypassing 2–4 synthetic steps that would otherwise be required to functionalize the unsubstituted parent scaffold .

Opioid Receptor Modulator Development: Direct Access to a Pharmacologically Privileged Substituent

The cyclopropylmethyl group is a well-established pharmacophore in opioid receptor ligands, particularly for κ- and μ-opioid receptor modulation . Incorporating the target compound as a synthetic intermediate allows medicinal chemists to build opioid receptor-focused compound libraries directly from a cyclopropylmethyl-bearing spirocyclic scaffold. The unsubstituted parent and 8-methyl analog lack this pharmacologically validated substituent, requiring additional synthetic elaboration to reach the same chemical space. Procurement of the pre-functionalized building block eliminates these steps and reduces overall synthetic burden .

Physicochemical Property Screening Libraries: Probing Lipophilicity–Conformation SAR in Spirocyclic Series

The target compound occupies a distinct position in the property space of 8-substituted 1,4-dioxaspiro[4.5]decane-8-carbonitriles: high lipophilicity (ACD/LogP 1.70) combined with moderate conformational flexibility (3 freely rotating bonds) . This contrasts with the low lipophilicity of the parent (LogP 0.26) and the conformational rigidity of the 8-methyl analog (0 freely rotating bonds). By procuring all three compounds as a set, structure–activity relationship (SAR) teams can systematically deconvolute the contributions of lipophilicity and conformational entropy to target binding, metabolic stability, and selectivity .

GMP-Adjacent Advanced Intermediate Supply: Leveraging Multi-Vendor Sourcing and 98% NLT Purity

For programs transitioning from lead optimization to preclinical candidate nomination, the availability of the target compound at ≥98% NLT purity (MolCore, ISO-certified) supports higher-quality batch requirements for in vivo pharmacokinetic and toxicological studies. The multi-vendor landscape (Combi-Blocks, Chemscene, CymitQuimica, MolCore) ensures supply-chain resilience, with at least one vendor (Chemscene) reporting in-stock availability at 1g and 5g scales with a 5-business-day delivery window . This combination of purity optionality and supply reliability is not uniformly available for the closely related 8-methyl analog.

Quote Request

Request a Quote for 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.